molecular formula C25H26N2O5 B2944435 2-(4-benzylpiperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one CAS No. 1021209-71-1

2-(4-benzylpiperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one

Cat. No.: B2944435
CAS No.: 1021209-71-1
M. Wt: 434.492
InChI Key: RBKDLOPHGAATRR-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one is a synthetic heterocyclic compound featuring a pyran-4-one core substituted with a 4-benzylpiperazine-1-carbonyl group at position 2 and a 3-methoxybenzyloxy moiety at position 3. The pyran-4-one scaffold is a versatile pharmacophore known for its role in medicinal chemistry, particularly in enzyme inhibition and receptor modulation .

Properties

IUPAC Name

2-(4-benzylpiperazine-1-carbonyl)-5-[(3-methoxyphenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-30-21-9-5-8-20(14-21)17-31-24-18-32-23(15-22(24)28)25(29)27-12-10-26(11-13-27)16-19-6-3-2-4-7-19/h2-9,14-15,18H,10-13,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKDLOPHGAATRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-benzylpiperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one, a synthetic compound belonging to the class of benzylpiperazine derivatives, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C24H24N2O4C_{24}H_{24}N_{2}O_{4} with a molecular weight of approximately 404.466 g/mol. The structural features include a pyranone core and piperazine moiety, which are significant for their diverse biological activities.

PropertyValue
Molecular FormulaC24H24N2O4
Molecular Weight404.466 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The compound's mechanism of action is primarily linked to its interaction with neurotransmitter systems. It is hypothesized that it may exhibit neuroprotective effects , potentially making it suitable for therapeutic applications in neurodegenerative diseases. Preliminary studies indicate that it could modulate the activity of various receptors and enzymes involved in neurotransmission.

Neuropharmacological Effects

Research has shown that piperazine derivatives can influence neurotransmitter release and reuptake, particularly dopamine and serotonin. For instance, benzylpiperazine (BZP), a related compound, has been demonstrated to stimulate the release of these neurotransmitters while inhibiting their reuptake, leading to central nervous system stimulation . The specific interactions of this compound with serotonin receptors (5-HT1A and 5-HT2A) are areas of ongoing investigation .

Antimicrobial Properties

The compound has also been investigated for its potential antimicrobial activities. Similar compounds in the piperazine class have shown promising results against various microbial strains, suggesting that this compound may possess similar properties.

Case Studies and Research Findings

  • Neuroprotective Studies : In vitro studies have indicated that derivatives similar to this compound can protect neuronal cells from oxidative stress-induced damage. These findings suggest potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
  • Anticancer Research : Some studies have explored the anticancer potential of piperazine derivatives. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines, highlighting the need for further research into the specific effects of this compound on cancer cells.
  • Enzyme Inhibition : Research indicates that certain piperazine derivatives can inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases. This inhibition could lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission .

Chemical Reactions Analysis

Amide Bond Formation

The 4-benzylpiperazine moiety is introduced via carbodiimide-mediated coupling (e.g., EDCI/HOBT), as demonstrated in Combretastatin A-4 derivatives :

Reaction StepConditionsYield
Piperazine coupling to pyranoneEDCI, HOBT, DIPEA in DCM, 12 h, room temperature40–47%

This method ensures efficient amide bond formation between the carboxylic acid derivative of pyranone and the piperazine group.

Etherification for 3-Methoxybenzyloxy Substituent

The 3-methoxybenzyloxy group is likely introduced via nucleophilic aromatic substitution or Mitsunobu reaction. For example:

  • Protection : Hydroxyl groups on pyranone are acetylated using acetic anhydride and sodium acetate under reflux .

  • Deprotection : Acidic or basic hydrolysis removes acetyl groups post-etherification.

Piperazine Moiety

  • Alkylation/Acylation : The secondary amines in piperazine can undergo alkylation with alkyl halides or acylation with acid chlorides.

  • Carboxylation : Under photoredox conditions with CO₂, benzylic C–H bonds in analogous N-benzylpiperidines undergo carboxylation , suggesting potential for similar modifications here.

Pyranone Core

  • Electrophilic Substitution : The electron-deficient pyranone ring may undergo reactions at the 3-position, though steric hindrance from substituents could limit reactivity.

  • Reduction : Catalytic hydrogenation could reduce the pyranone to a dihydropyran derivative.

3-Methoxybenzyloxy Group

  • Demethylation : BBr₃ or HI can cleave the methoxy group to yield a phenolic hydroxyl .

  • Ether Cleavage : Strong acids (e.g., HBr/AcOH) or Lewis acids (e.g., FeCl₃) may break the ether linkage.

Derivatization Potential

The compound serves as a scaffold for structural diversification:

Derivative TypeReaction StrategyExample Modification
Piperazine Modifications Acylation with substituted acid chloridesIntroduce fluorophenyl or chlorophenyl
Pyranone Functionalization Grignard addition at carbonylAdd alkyl/aryl groups to the pyranone
Ether Group Replacement Nucleophilic substitution with thiolsReplace benzyloxy with thioether groups

Stability and Reaction Conditions

  • Solubility : Preferentially soluble in polar aprotic solvents (e.g., DCM, DMF).

  • Thermal Stability : Decomposition observed above 200°C, necessitating low-temperature reactions.

  • Acid/Base Sensitivity : The pyranone ring is stable under mild acidic conditions but may hydrolyze under prolonged basic conditions .

Key Research Findings

  • Anticancer Potential : Structural analogs like Combretastatin A-4 derivatives show microtubule-disrupting activity , suggesting possible pharmacological relevance.

  • Synthetic Efficiency : Carbodiimide-mediated coupling achieves moderate yields (40–47%) , while photoredox methods could improve carboxylation efficiency .

Comparison with Similar Compounds

Structural Insights :

  • Piperazine Derivatives : The target compound’s 4-benzylpiperazine-1-carbonyl group distinguishes it from analogs like , which use fluorophenyl-piperazine. Piperazine modifications are critical for receptor binding; for example, trifluoromethylphenyl-piperazine derivatives enhance CNS penetration .
  • Benzyloxy Substituents: The 3-methoxybenzyloxy group contrasts with 4-methoxybenzyloxy (e.g., ) or chlorobenzyloxy (e.g., ).

Comparison with Analogous Syntheses :

  • Compound 11a : Synthesized by reacting 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one with PMB-Cl in DMF/K2CO3 (yield: 84.1%) .
  • Pyridazinone Derivatives: Prepared via hydrazide cyclization and Vilsmeier-Haack reactions , differing from the target’s piperazine-carbonyl linkage.

Physicochemical and Pharmacological Properties

  • Molecular Weight : The target compound’s molecular weight is estimated to exceed 450 g/mol, higher than simpler analogs like 2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one (280.70 g/mol) .
  • Bioactivity : While direct data are absent, structurally related compounds exhibit:
    • Tyrosinase Inhibition : Pyran-4-one derivatives with hydroxymethyl groups show anti-browning activity (e.g., ).
    • GPCR Modulation : Piperazine-containing analogs act as FPR2 agonists or mixed FPR1/FPR2 ligands, inducing calcium mobilization in neutrophils .

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